molecular formula C35H52N4O7 B3340318 Wpe-III-31C CAS No. 398515-96-3

Wpe-III-31C

Cat. No.: B3340318
CAS No.: 398515-96-3
M. Wt: 640.8 g/mol
InChI Key: DINAVFJXFRFCRE-ZXYZSCNASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Wpe-III-31C involves standard solution-phase methods. The compound is typically synthesized by hydrolyzing methyl esters using lithium hydroxide in aqueous dioxane. The resulting carboxylic acids are then coupled in dimethyl sulfoxide (DMSO) . The detailed synthetic route includes the use of various protecting groups and coupling reagents to ensure the correct assembly of the molecule.

Chemical Reactions Analysis

Wpe-III-31C primarily undergoes binding reactions with the γ-secretase enzyme complex. It acts as a transition-state analog, mimicking the gem-diol intermediate of the enzyme’s natural substrate. This binding inhibits the enzyme’s activity, preventing the cleavage of amyloid precursor protein (APP) and the subsequent formation of amyloid-β peptides . The compound does not undergo typical chemical reactions like oxidation or reduction but is involved in specific binding interactions with its target enzyme.

Scientific Research Applications

Wpe-III-31C is extensively used in scientific research to study the γ-secretase enzyme complex and its role in neurodegenerative diseases. It is particularly valuable for the affinity isolation and characterization of the protease complex. Researchers use this compound to test other inhibitors that affect the γ-secretase active site . The compound’s ability to inhibit γ-secretase makes it a crucial tool in Alzheimer’s disease research, where reducing amyloid-β production is a key therapeutic goal .

Mechanism of Action

Wpe-III-31C exerts its effects by binding to the active site of γ-secretase, a complex composed of presenilin, nicastrin, Aph-1, and Pen-2. By mimicking the transition state of the enzyme’s natural substrate, this compound inhibits the proteolytic activity of γ-secretase. This inhibition prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-β peptides . The compound’s action is independent of γ-secretase’s role in other cellular processes, highlighting its specificity for amyloid-β production .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[benzyl-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]carbamoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N4O7/c1-23(2)19-28(31(41)38-30(24(3)4)32(42)45-8)36-33(43)39(21-26-17-13-10-14-18-26)22-29(40)27(20-25-15-11-9-12-16-25)37-34(44)46-35(5,6)7/h9-18,23-24,27-30,40H,19-22H2,1-8H3,(H,36,43)(H,37,44)(H,38,41)/t27-,28-,29+,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINAVFJXFRFCRE-ZXYZSCNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432129
Record name WPE-III-31C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398515-96-3
Record name WPE-III-31C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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